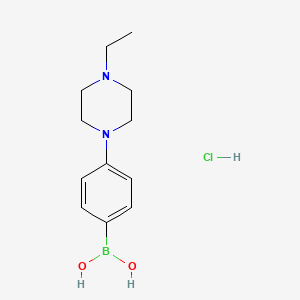
(4-(4-Ethylpiperazin-1-yl)phenyl)boronic acid monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-(4-Ethylpiperazin-1-yl)phenyl)boronic acid monohydrochloride” is a chemical compound with the molecular formula C12H20BClN2O2 . It has a molecular weight of 270.56 . The IUPAC name for this compound is "(4-(4-ethylpiperazin-1-yl)phenyl)boronic acid hydrochloride" .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:CCN1CCN(CC1)C2=CC=C(C=C2)B(O)O.Cl . This indicates that the compound contains an ethylpiperazine group attached to a phenylboronic acid group. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Other physical and chemical properties such as density, melting point, and boiling point are not provided in the search results .科学的研究の応用
Sensor Technology
The molecular imprinting approach in polymeric membranes utilizes various functional monomers, including (4-vinylphenyl)boronic acid, to create membranes with molecular recognition sites. These membranes can detect target molecules at low concentrations, indicating the potential of boronic acid derivatives in sensor technology (Piletsky et al., 1998).
Synthetic Chemistry
Boronic acids, including phenylboronic acids, are essential in synthetic chemistry for creating complex molecules. They participate in reactions with 1,2-diamines to directly synthesize piperazinones and benzopiperazinones, showcasing their role in synthesizing heterocyclic compounds (Petasis & Patel, 2000). Additionally, boronic acids are utilized in dehydrative condensation reactions between carboxylic acids and amines, facilitating the synthesis of amidation products and α-dipeptides (Wang, Lu, & Ishihara, 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
特性
IUPAC Name |
[4-(4-ethylpiperazin-1-yl)phenyl]boronic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O2.ClH/c1-2-14-7-9-15(10-8-14)12-5-3-11(4-6-12)13(16)17;/h3-6,16-17H,2,7-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCFZGNCUXOEJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N2CCN(CC2)CC)(O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2935028.png)
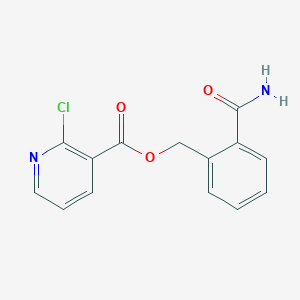
![ethyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2935030.png)

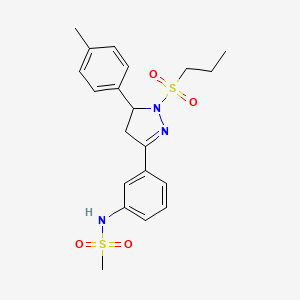
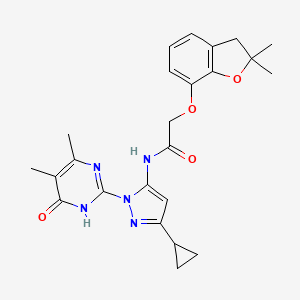
![2-methyl-N-{2-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide](/img/structure/B2935036.png)

![N-(4-chlorophenethyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2935042.png)
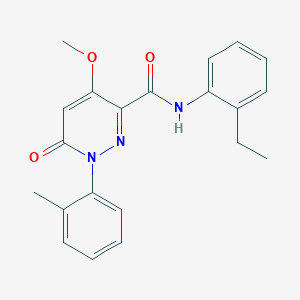
![4-[2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamido]benzoic acid](/img/structure/B2935044.png)
![N-(3-chloro-4-fluorophenyl)-2-{[2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2935046.png)
![4-methyl-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2935048.png)
![1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B2935049.png)
